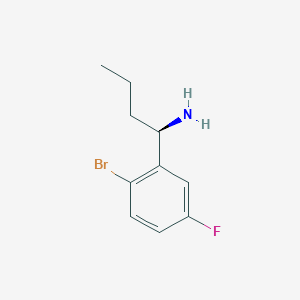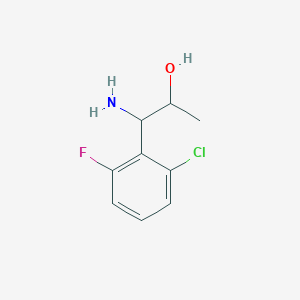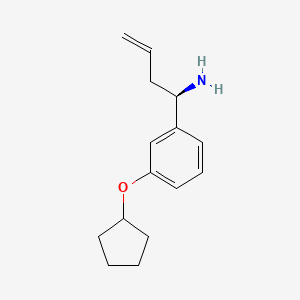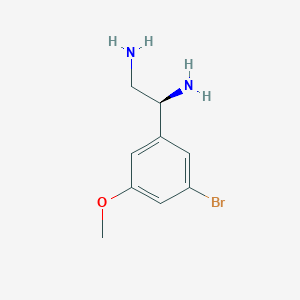
(R)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is a chiral diamine compound with a methoxyphenyl group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the methoxyphenyl precursor.
Amine Introduction: The precursor undergoes a reaction with dimethylamine to introduce the dimethylamine group.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Chiral Studies: Used in studies involving chiral recognition and separation.
Medicine
Pharmaceuticals: Potential use in the development of new drugs.
Therapeutics: Investigated for its therapeutic properties in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
作用機序
The mechanism of action of ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl: The enantiomer of the compound with different chiral properties.
3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine: The non-chiral version of the compound.
3-(3-Methoxyphenyl)-N2,N2-diethylpropane-1,2-diamine: A similar compound with ethyl groups instead of methyl groups.
Uniqueness
®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2HCl is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to its analogs. Its ability to participate in asymmetric synthesis and its potential therapeutic applications make it a valuable compound in various fields of research.
特性
分子式 |
C12H22Cl2N2O |
|---|---|
分子量 |
281.22 g/mol |
IUPAC名 |
(2R)-3-(3-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)7-10-5-4-6-12(8-10)15-3;;/h4-6,8,11H,7,9,13H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChIキー |
WWKLNQVZAVTXNP-NVJADKKVSA-N |
異性体SMILES |
CN(C)[C@H](CC1=CC(=CC=C1)OC)CN.Cl.Cl |
正規SMILES |
CN(C)C(CC1=CC(=CC=C1)OC)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)







![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)


